2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride
Overview
Description
“2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride” is a chemical compound with the molecular formula C7H19Cl2N3O. It is related to “2-Amino-N-[3-(dimethylamino)propyl]benzamide”, which has a molecular formula of C12H19N3O and an average mass of 221.299 Da .
Synthesis Analysis
The synthesis of related compounds involves reactions with dimethylamine. For instance, Dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C7H19Cl2N3O. It is related to “2-Amino-N-[3-(dimethylamino)propyl]benzamide”, which has a molecular formula of C12H19N3O .Scientific Research Applications
Fluorescent Probe for Carbonyl Compounds
The use of derivatives similar to the compound has been reported for the sensitive detection of carbonyl compounds in environmental water samples. A molecular probe, based on a related chemical structure, demonstrated the ability to trace measure aldehydes and ketones in water, showing potential for environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Synthesis of Heterocyclic Compounds
Research involving the synthesis of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide and its use in generating heterocyclic compounds highlights the compound's role in chemical synthesis. These developments contribute to the fields of medicinal chemistry and drug discovery, showcasing the versatility of this chemical structure in creating biologically active molecules (Mihelic et al., 2001).
Antimicrobial Activity
Compounds derived from or related to 2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride have been explored for their antimicrobial properties. The synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, which includes the chemical structure of interest, showed promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Pharmaceutical Research
The synthesis and pharmacological investigation of derivatives incorporating the dimethylamino propyl acetamide structure have been conducted to assess their potential as anticonvulsant drugs. These studies are crucial in the ongoing search for more effective and safer therapeutic agents, showcasing the compound's relevance in pharmaceutical research (Senthilraja & Alagarsamy, 2012).
Chemical Reactions and Synthesis Techniques
Research also covers the compound's role in chemical reactions and synthesis techniques, such as its use in the Vilsmeier reaction for synthesizing 2-azetidinones, highlighting its utility in organic synthesis and the development of new chemical methodologies (Jarrahpour & Zarei, 2009).
Properties
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.2ClH/c1-10(2)5-3-4-9-7(11)6-8;;/h3-6,8H2,1-2H3,(H,9,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDAQDAVAEFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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